molecular formula C16H11ClN4 B12807818 1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole CAS No. 52713-18-5

1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole

Cat. No.: B12807818
CAS No.: 52713-18-5
M. Wt: 294.74 g/mol
InChI Key: WUPIZZVMZCPNKQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of imidazo-triazoles, which are known for their diverse biological activities and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with phenylhydrazine to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired imidazo-triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access or altering the enzyme’s conformation. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division or signal transduction .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-imidazo(1,2-b)(1,2,4)triazole: Lacks the chloro group, which may affect its biological activity and stability.

    1-(4-Methylphenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole: Contains a methyl group instead of a chloro group, leading to different reactivity and applications.

Uniqueness

1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole is unique due to the presence of the chloro group, which enhances its reactivity and potential biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Biological Activity

1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN3C_{15}H_{12}ClN_3. The compound features a complex structure that contributes to its biological activity. The presence of the chlorophenyl and phenyl groups enhances its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of imidazo(1,5-b)(1,2,4)triazole exhibit notable anti-inflammatory effects. In a study evaluating various triazole derivatives, the compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) . The anti-inflammatory mechanism is believed to involve the modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The compound showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

The anticancer potential of imidazo(1,5-b)(1,2,4)triazole derivatives has been a focal point in recent research. A study highlighted that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
1-(4-Chlorophenyl)-5-phenyl triazoleHepG2 (liver cancer)10.02
PANC-1 (pancreatic cancer)0.17

The mechanism underlying the anticancer activity appears to involve the inhibition of key signaling pathways such as VEGFR-2 . This suggests potential applications in cancer therapy.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Case Study 1 : A derivative was tested in a murine model for its anti-inflammatory effects. Results showed a significant reduction in paw edema compared to control groups .
  • Case Study 2 : In vitro studies on HepG2 cells revealed that the compound induced apoptosis through caspase activation pathways .

Properties

CAS No.

52713-18-5

Molecular Formula

C16H11ClN4

Molecular Weight

294.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-phenylimidazo[1,5-b][1,2,4]triazole

InChI

InChI=1S/C16H11ClN4/c17-13-6-8-14(9-7-13)20-11-19-21-15(20)10-18-16(21)12-4-2-1-3-5-12/h1-11H

InChI Key

WUPIZZVMZCPNKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3N2N=CN3C4=CC=C(C=C4)Cl

Origin of Product

United States

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